molecular formula C11H21N3 B15324025 3-Heptyl-4-methyl-1h-pyrazol-5-amine

3-Heptyl-4-methyl-1h-pyrazol-5-amine

Cat. No.: B15324025
M. Wt: 195.30 g/mol
InChI Key: VQDQOICEFZSZDK-UHFFFAOYSA-N
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Description

3-Heptyl-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The compound features a heptyl group at the 3-position, a methyl group at the 4-position, and an amine group at the 5-position of the pyrazole ring, making it a valuable scaffold for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptyl-4-methyl-1H-pyrazol-5-amine typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of heptanal with methylhydrazine under acidic conditions to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole derivative . The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis . Additionally, the purification of the final product is typically achieved through crystallization or chromatographic techniques to ensure high purity and quality.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

5-heptyl-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-3-4-5-6-7-8-10-9(2)11(12)14-13-10/h3-8H2,1-2H3,(H3,12,13,14)

InChI Key

VQDQOICEFZSZDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C(=NN1)N)C

Origin of Product

United States

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